Lipophilicity (XLogP3) vs. PQQ
Computational property predictions offer the only available quantitative point of differentiation. The target compound has a computed XLogP3-AA of 1, compared to -3.02 for pyrroloquinoline quinone (PQQ, CID 1024), indicating a pronounced difference in lipophilicity that will affect membrane permeability, organic solvent extraction efficiency, and chromatographic retention [1]. This 4.02 log unit difference translates to a ~10,400-fold higher predicted partition coefficient for the diol compound, a critical consideration for any protocol involving lipid membranes or non-polar media.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1 |
| Comparator Or Baseline | PQQ (CID 1024), XLogP3-AA = -3.02 |
| Quantified Difference | ΔlogP = 4.02 (~10,400-fold higher partition coefficient for target compound) |
| Conditions | PubChem computed descriptor (XLogP3 3.0) |
Why This Matters
For procurement decisions where logP-guided extraction or permeability is critical, this computational difference is the only quantitative evidence available to distinguish the compound from PQQ.
- [1] PubChem. Computed Property XLogP3-AA for CID 136218159 (1H-Pyrrolo[2,3-f]quinoline-4,5-diol) and CID 1024 (PQQ). National Center for Biotechnology Information (2025). View Source
